

Literature review on the evolution of ignitability testing standards.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IGNITABILITY

Cat. No.: B1175610

[Get Quote](#)

Introduction: The Imperative for Standardized Ignitability Testing

The assessment of a material's reaction to fire is a critical aspect of safety across numerous industries. The evolution of **ignitability** testing has been driven by a deeper understanding of fire dynamics, tragic fire incidents, and the development of new materials. Early fire testing was often rudimentary, lacking standardization and yielding inconsistent results.^[1] As urbanization and the complexity of building materials increased, the necessity for standardized fire testing became paramount.^[1] This led to the development of controlled, repeatable test methods to classify materials based on their fire performance.

The 20th century saw significant strides in fire testing, with the establishment of standard test procedures that have shaped modern approaches.^[2] Key organizations such as the American Society for Testing and Materials (ASTM) and Underwriters Laboratories (UL) were instrumental in developing these foundational standards.^[2] The evolution reflects a continuous effort to enhance fire safety, moving from qualitative observations to quantitative measurements of fire properties.

Early and Foundational Ignitability Test Methods

ASTM E84: The Steiner Tunnel Test

Developed in the 1940s by Albert Steiner at Underwriters Laboratories, the Steiner Tunnel test became a cornerstone for evaluating the surface burning characteristics of building materials.

[3] It was adopted as a standard by ASTM in 1950 and is also designated as UL 723 and NFPA 255.[3][4] The test was a response to tragic events like the 1942 Cocoanut Grove nightclub fire, which highlighted the dangers of rapid flame spread on interior finishes.[5]

The ASTM E84 test provides comparative measurements of surface flame spread and smoke density against select grade red oak and fiber-cement board.[6] The primary outputs are the Flame Spread Index (FSI) and the Smoke Developed Index (SDI), which are used to classify materials.[7]

- **Apparatus:** The test is conducted in a Steiner Tunnel, a 25-foot long steel box lined with fire brick, featuring a removable lid.[3] The tunnel has a 12-inch high fire chamber with two gas burners at one end, providing 89 kW of energy.[3]
- **Specimen Preparation:** The test specimen must be 24 feet long and 20-24 inches wide.[6][8] It is conditioned at $73.4 \pm 5^{\circ}\text{F}$ and $50 \pm 5\%$ relative humidity to achieve equilibrium moisture content.[6]
- **Test Procedure:**
 - The tunnel is preheated and then cooled to a specified temperature.[6]
 - The specimen is mounted on the ceiling of the tunnel, with the surface to be tested facing down.[7][8]
 - A controlled airflow of 240 ft./min is established.[6]
 - The burners are ignited and remain on for the 10-minute test duration.[6][7]
 - An observer tracks the progression of the flame front through viewing windows.[7]
 - A photometer system in the exhaust duct measures smoke density.[6][7]
- **Data Analysis:** The Flame Spread Index (FSI) is calculated from the area under the flame spread versus time curve, relative to red oak (FSI = 100) and inorganic cement board (FSI = 0). The Smoke Developed Index (SDI) is calculated similarly from the light obscuration data. [7]

UL 94: Flammability of Plastic Materials

Introduced by Underwriters Laboratories in 1972, UL 94 is a standard for the flammability of plastic materials used in devices and appliances.^[2] It evaluates a material's tendency to extinguish or spread a flame after ignition.^{[9][10]} This standard is crucial for the safety of consumer electronics and other products containing plastic components.^[11]

UL 94 encompasses several test methods, with the most common being the Horizontal Burn (HB) and Vertical Burn (V) tests.^[12] These tests classify materials into different ratings (e.g., HB, V-0, V-1, V-2) based on their burning behavior.^[9]

- **Apparatus:** A test chamber, a Bunsen burner with a specified flame height (20mm), a timer, and a cotton patch.
- **Specimen Preparation:** A typical test specimen is 5 inches long and 0.5 inches wide, with the minimum approved thickness.^{[9][10]} Specimens are conditioned at a specific temperature and humidity.^[10]
- **Test Procedure:**
 - The specimen is clamped vertically.^[13]
 - A 20mm flame is applied to the bottom of the specimen for 10 seconds and then removed.^[10]
 - The duration of flaming is recorded.
 - Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.
 - The duration of flaming and afterglow is recorded.
 - Observations are made on whether flaming drips ignite a cotton patch placed below the specimen.^[10]
- **Classification Criteria:** The material is classified based on the flaming time, afterglow time, and whether drips ignite the cotton. For a V-0 classification, burning must stop within 10 seconds on a vertical specimen, and drips of particles are allowed as long as they are not inflamed.^[9]

The Advent of Modern Calorimetry-Based Methods

A significant evolution in fire testing came with the development of oxygen consumption calorimetry. This principle states that for most organic materials, there is a constant relationship between the mass of oxygen consumed during combustion and the amount of heat released. This allowed for more accurate and quantitative measurements of heat release rate (HRR), a critical parameter in assessing fire hazard.

The Cone Calorimeter: ISO 5660 and ASTM E1354

Developed in 1982 at the National Institute of Standards and Technology (NIST), the cone calorimeter is considered one of the most significant advancements in small-scale fire testing. [14] It is standardized as ISO 5660 and ASTM E1354.[14] The cone calorimeter measures several key fire properties, including heat release rate, time to ignition, mass loss rate, and smoke production.[15][16]

This method revolutionized fire testing by providing detailed, quantitative data that can be used for product development, fire modeling, and hazard assessment.[2][15]

- **Apparatus:** The apparatus consists of a conical radiant electric heater, specimen holders, a load cell for measuring mass loss, an exhaust system with oxygen monitoring and flow measuring instrumentation, and a spark igniter.[15][17]
- **Specimen Preparation:** Test specimens are typically 100mm x 100mm with a maximum thickness of 50mm.[14] They are conditioned at 23 ± 2 °C and $50 \pm 5\%$ relative humidity.[18] The back and sides of the specimen are wrapped in aluminum foil.[14]
- **Test Procedure:**
 - The conical heater is set to a specific heat flux, commonly 35 kW/m² or 50 kW/m².[14]
 - The specimen is placed on the load cell under the conical heater.[14]
 - A spark igniter is positioned above the specimen to ignite the pyrolysis gases.[16]
 - Combustion products are collected by an exhaust hood, where the oxygen concentration and mass flow rate are measured.[16]

- A laser system in the exhaust duct measures smoke obscuration.[17]
- Data Analysis: The heat release rate is calculated based on the oxygen consumption. Other measured parameters include total heat released (THR), effective heat of combustion, and smoke production rate.[15][18]

Comparative Overview of Key Ignitability Testing Standards

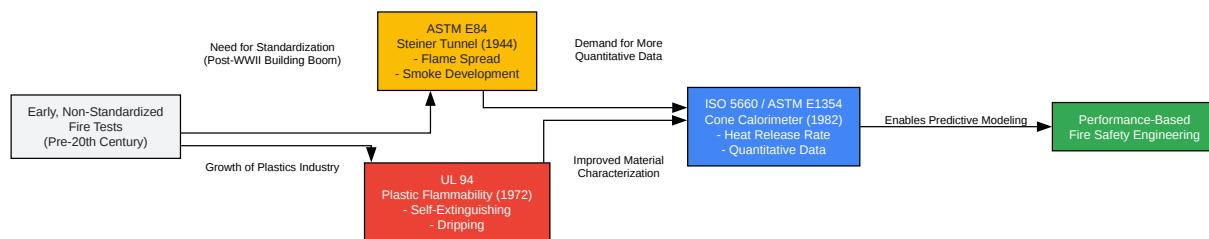
The following tables summarize the quantitative data and key parameters of the discussed **ignitability** testing standards for easy comparison.

Table 1: Specimen and Apparatus Parameters

Parameter	ASTM E84 (Steiner Tunnel)	UL 94 (Vertical/Horizontal Burn)	ISO 5660 / ASTM E1354 (Cone Calorimeter)
Specimen Size	24 ft x 20-24 in	5 in x 0.5 in	100 mm x 100 mm
Maximum Thickness	Not specified, must be mountable	Varies, rating is thickness dependent	50 mm
Orientation	Horizontal (ceiling)	Horizontal or Vertical	Horizontal
Ignition Source	Two gas burners (89 kW total)	Bunsen burner (20 mm flame)	Spark igniter and radiant heat
Heat Flux	N/A (direct flame impingement)	N/A (direct flame impingement)	Variable (typically 25-100 kW/m ²)

Table 2: Test Conditions and Duration

Parameter	ASTM E84 (Steiner Tunnel)	UL 94 (Vertical/Horizontal Burn)	ISO 5660 / ASTM E1354 (Cone Calorimeter)
Test Duration	10 minutes	Varies by classification (e.g., two 10s flame applications for V-ratings)	Continues until flaming ceases or for a predetermined time
Airflow	240 ft/min	In a draft-free chamber	Controlled exhaust flow (typically 24 L/s)
Conditioning	73.4 ± 5°F, 50 ± 5% RH	23°C, 50% RH for 48 hours	23 ± 2°C, 50 ± 5% RH

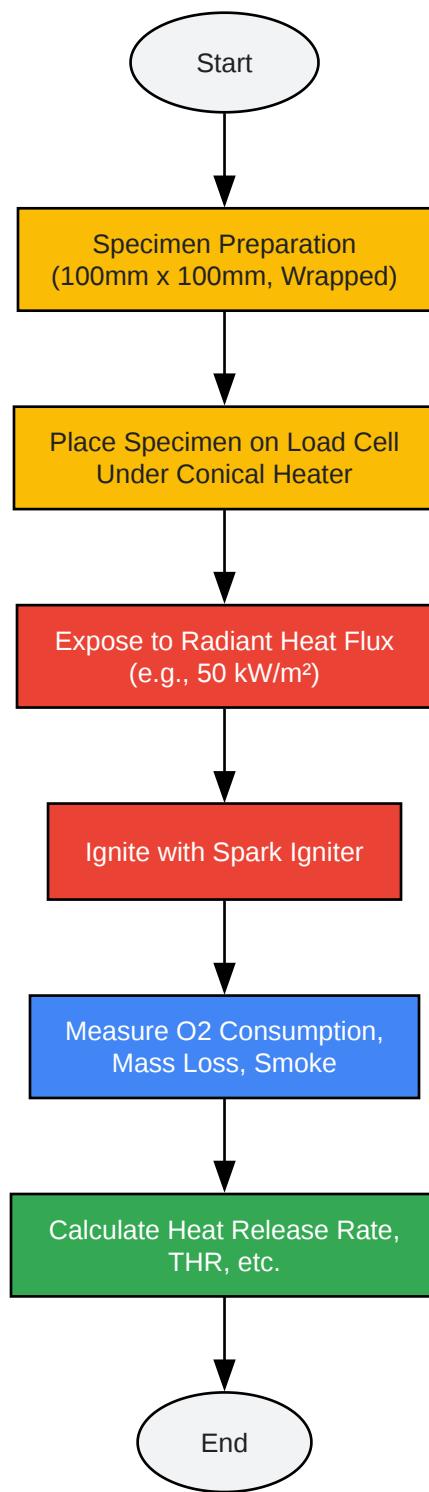

Table 3: Key Measured Parameters and Classifications

Parameter	ASTM E84 (Steiner Tunnel)	UL 94 (Vertical/Horizontal Burn)	ISO 5660 / ASTM E1354 (Cone Calorimeter)
Primary Outputs	Flame Spread Index (FSI), Smoke Developed Index (SDI)	Burning time, afterglow time, dripping behavior	Heat Release Rate (HRR), Total Heat Released (THR), Time to Ignition, Mass Loss Rate, Smoke Production Rate
Classifications	Class A (FSI 0-25), Class B (FSI 26-75), Class C (FSI 76-200)	HB, V-0, V-1, V-2, 5VA, 5VB	Data used for performance-based design and other classification schemes (e.g., Euroclass)

Visualizing the Evolution and Methodologies

The following diagrams, created using the DOT language for Graphviz, illustrate the logical evolution of **ignitability** testing standards and the experimental workflows of key methods.

Logical Evolution of Ignitability Testing Standards


[Click to download full resolution via product page](#)

*Caption: Logical progression of **ignitability** testing standards.*

Experimental Workflow for ASTM E84 (Steiner Tunnel)

Caption: Experimental workflow for the ASTM E84 Steiner Tunnel test.

Experimental Workflow for Cone Calorimeter (ISO 5660 / ASTM E1354)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Cone Calorimeter test.

Conclusion

The evolution of **ignitability** testing standards demonstrates a clear progression from qualitative, comparative methods to highly quantitative and predictive approaches. Early standards like ASTM E84 and UL 94 provided the foundational frameworks for assessing flame spread and the flammability of new materials like plastics, and they remain critical for regulatory compliance today. The development of the cone calorimeter marked a paradigm shift, enabling the measurement of fundamental fire properties like heat release rate with high precision. This has paved the way for performance-based fire safety engineering, where fire models, fed with data from tests like ISO 5660 and ASTM E1354, can predict the behavior of materials in real-world fire scenarios. Understanding this evolution and the detailed methodologies of each standard is essential for researchers and professionals working to develop safer materials and products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fireassociation.org [fireassociation.org]
- 2. A review of the historical and modern approaches to fire testing – International Fire Protection [ifpmag.com]
- 3. csemag.com [csemag.com]
- 4. Steiner tunnel test - Wikipedia [en.wikipedia.org]
- 5. ngctestingservices.com [ngctestingservices.com]
- 6. ASTM E84 - Surface Burning Characteristics [capitaltesting.org]
- 7. ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials [intertek.com]
- 8. store.astm.org [store.astm.org]
- 9. UL 94 - Wikipedia [en.wikipedia.org]
- 10. viox.com [viox.com]
- 11. protolabs.com [protolabs.com]

- 12. boedeker.com [boedeker.com]
- 13. passive-components.eu [passive-components.eu]
- 14. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 15. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 16. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 17. efectis.com [efectis.com]
- 18. measurlabs.com [measurlabs.com]
- To cite this document: BenchChem. [Literature review on the evolution of ignitability testing standards.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175610#literature-review-on-the-evolution-of-ignitability-testing-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com